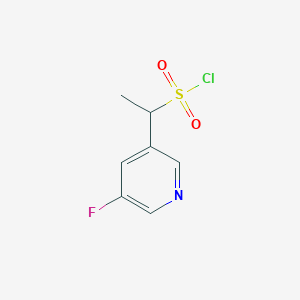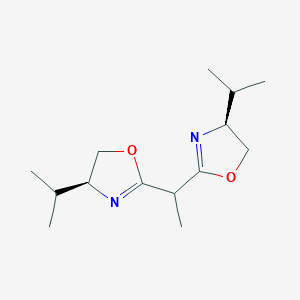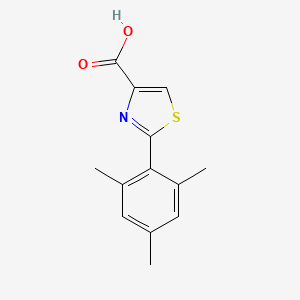
2-Mesitylthiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Mesitylthiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a mesityl group and a carboxylic acid group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules. The mesityl group, derived from mesitylene, adds steric bulk and electronic effects to the molecule, influencing its reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesitylthiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the mesityl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a mesityl-substituted thiourea and an α-haloketone, the thiazole ring can be formed through cyclization, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
化学反应分析
Types of Reactions
2-Mesitylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the mesityl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
2-Mesitylthiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-Mesitylthiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The mesityl group can influence the binding affinity and specificity of the compound, while the thiazole ring can participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Methylthiazole-4-carboxylic acid: Similar structure but with a methyl group instead of a mesityl group.
2-Phenylthiazole-4-carboxylic acid: Contains a phenyl group instead of a mesityl group.
2-Aminothiazole-4-carboxylic acid: Features an amino group instead of a mesityl group.
Uniqueness
2-Mesitylthiazole-4-carboxylic acid is unique due to the presence of the bulky mesityl group, which can significantly influence its chemical reactivity and biological activity. This steric effect can enhance selectivity and specificity in various applications, making it a valuable compound in research and development.
属性
分子式 |
C13H13NO2S |
|---|---|
分子量 |
247.31 g/mol |
IUPAC 名称 |
2-(2,4,6-trimethylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO2S/c1-7-4-8(2)11(9(3)5-7)12-14-10(6-17-12)13(15)16/h4-6H,1-3H3,(H,15,16) |
InChI 键 |
NQAGBDTZQARGEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=CS2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
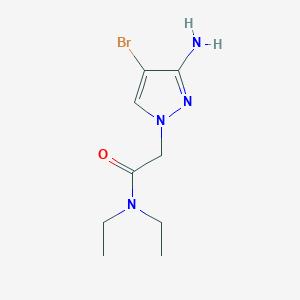
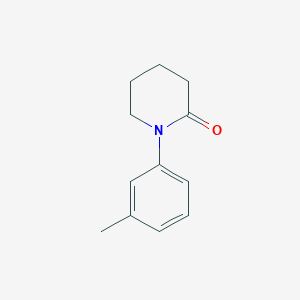
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)

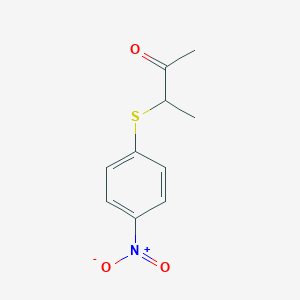

![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
